
Apixaban
Übersicht
Beschreibung
Apixaban, marketed under the brand name Eliquis, is an anticoagulant medication used to treat and prevent blood clots and to prevent stroke in people with nonvalvular atrial fibrillation. It works by directly inhibiting factor Xa, an enzyme crucial for blood clotting . This compound is also used to prevent blood clots following hip or knee replacement surgery and in patients with a history of prior clots .
Wissenschaftliche Forschungsanwendungen
Clinical Indications
1. Atrial Fibrillation
Apixaban is indicated for the prevention of stroke and systemic embolism in patients with nonvalvular atrial fibrillation. The ARISTOTLE trial demonstrated that this compound significantly reduced the risk of stroke or systemic embolism compared to warfarin, with a hazard ratio of 0.79 (95% confidence interval 0.66-0.95) . Additionally, it showed a 31% reduction in major bleeding events compared to warfarin, making it a preferred option for many clinicians .
2. Venous Thromboembolism (VTE)
this compound is also used for thromboprophylaxis following hip or knee replacement surgery and for the treatment of deep vein thrombosis and pulmonary embolism. In clinical trials, this compound has demonstrated efficacy in reducing recurrent VTE events . The compound's pharmacokinetics support its use; it has an oral bioavailability of approximately 50%, with peak plasma concentrations occurring 3-4 hours post-administration .
3. Secondary Stroke Prevention
Recent studies, such as the ARCADIA trial, have explored this compound's role in preventing recurrence after cryptogenic stroke. This trial compares this compound with aspirin in patients with recent cryptogenic strokes and underlying atrial cardiopathy . The ongoing research aims to establish this compound's effectiveness in this specific population.
Pharmacological Profile
This compound's mechanism involves inhibiting both free and clot-bound factor Xa, which is crucial for thrombin generation and subsequent platelet activation. Its pharmacokinetic properties include rapid absorption and a half-life of approximately 12 hours, allowing for twice-daily dosing without the need for routine monitoring .
Comparative Efficacy
Study | Population | Outcome | Result |
---|---|---|---|
ARISTOTLE | Atrial fibrillation patients | Stroke/systemic embolism reduction | 21% reduction vs. warfarin |
AVERROES | High-risk atrial fibrillation | Efficacy vs. aspirin | 45% reduction in stroke/systemic embolism risk |
VTE Trials | Post-surgery patients | Recurrence of VTE | Significant reduction compared to placebo |
Case Studies
Case Study 1: Long-term Use in Atrial Fibrillation
The AVERROES trial included patients unsuitable for vitamin K antagonists who were treated with this compound during an open-label extension phase. Results indicated that long-term use maintained efficacy in reducing stroke risk without significantly increasing major bleeding rates .
Case Study 2: Postoperative Thromboprophylaxis
In a cohort study involving patients undergoing hip or knee replacement surgeries, this compound was shown to effectively reduce the incidence of postoperative deep vein thrombosis without increasing bleeding complications compared to traditional anticoagulants .
Wirkmechanismus
Target of Action
Apixaban is an oral, direct, and highly selective inhibitor of both free and bound factor Xa (FXa), as well as prothrombinase . Factor Xa is a crucial enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin, which in turn catalyzes the conversion of fibrinogen to fibrin, leading to clot formation .
Mode of Action
This compound acts as a competitive inhibitor of factor Xa . By binding to the active site of factor Xa, it prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of fibrin clots . This interaction with its targets results in a decrease in thrombin generation and thrombus development .
Biochemical Pathways
This compound affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a fibrin clot. By inhibiting factor Xa, this compound disrupts this cascade, preventing the conversion of prothrombin to thrombin and ultimately the formation of fibrin clots .
Pharmacokinetics
This compound has an absolute oral bioavailability of approximately 50%, meaning about half of the ingested dose reaches systemic circulation . It is rapidly absorbed, with maximum concentration occurring 3–4 hours after oral administration . This compound has a half-life of approximately 12 hours, and its elimination occurs via multiple pathways including metabolism, biliary excretion, and direct intestinal excretion, with approximately 27% of total this compound clearance occurring via renal excretion .
Result of Action
The primary molecular effect of this compound is the inhibition of factor Xa, which leads to a decrease in thrombin generation and thus a reduction in fibrin clot formation . On a cellular level, this results in a reduced propensity for platelet aggregation and clot formation, thereby exerting an anticoagulant effect .
Action Environment
The action of this compound can be influenced by various environmental factors. Furthermore, polymorphisms of CYP3A5 and P-glycoprotein (P-gp) have been suggested as contributing factors to ethnic differences in this compound pharmacokinetics .
Biochemische Analyse
Biochemical Properties
Apixaban plays a crucial role in biochemical reactions by inhibiting blood coagulation factor Xa . This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing the formation of blood clots. This compound interacts with various enzymes, proteins, and other biomolecules involved in the coagulation cascade. Specifically, it binds to the active site of factor Xa, blocking its activity and preventing the downstream activation of thrombin . This interaction is highly selective and potent, making this compound an effective anticoagulant.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. By inhibiting factor Xa, this compound influences cell function, particularly in endothelial cells and platelets. It reduces the activation of platelets and the release of pro-coagulant factors, thereby decreasing the overall pro-thrombotic state . Additionally, this compound affects cell signaling pathways involved in coagulation and inflammation, leading to changes in gene expression and cellular metabolism. These effects contribute to the overall anticoagulant and anti-inflammatory properties of this compound.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with factor Xa. This compound binds to the active site of factor Xa, inhibiting its enzymatic activity and preventing the conversion of prothrombin to thrombin . This inhibition is achieved through competitive binding, where this compound competes with the natural substrate of factor Xa for the active site. By blocking the activity of factor Xa, this compound disrupts the coagulation cascade and reduces the formation of blood clots. Additionally, this compound may influence gene expression by modulating the activity of transcription factors involved in coagulation and inflammation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is known for its stability and rapid onset of action . Its effects may diminish over time due to degradation and metabolism. Long-term studies have shown that this compound maintains its anticoagulant properties for extended periods, but its efficacy may decrease with prolonged exposure . In vitro and in vivo studies have demonstrated that this compound can have long-term effects on cellular function, including changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively inhibits factor Xa and reduces the formation of blood clots . At higher doses, this compound may exhibit toxic or adverse effects, including bleeding complications and impaired wound healing . Threshold effects have been observed, where the anticoagulant activity of this compound increases with increasing doses until a plateau is reached. These findings highlight the importance of careful dosage management to achieve optimal therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, including its interaction with enzymes and cofactors. It is primarily metabolized by the liver, where it undergoes oxidative metabolism mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5 . Additionally, this compound is a substrate for P-glycoprotein, a transporter protein involved in drug efflux. These metabolic pathways influence the pharmacokinetics and bioavailability of this compound, affecting its overall efficacy and safety profile.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the gastrointestinal tract and reaches peak plasma concentrations within a few hours . This compound is highly protein-bound, primarily to albumin, which facilitates its distribution throughout the body. It is also transported by P-glycoprotein, which influences its localization and accumulation in different tissues. These transport and distribution mechanisms play a crucial role in determining the pharmacokinetics and therapeutic effects of this compound.
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and nucleus of cells . It does not require specific targeting signals or post-translational modifications for its activity. This compound’s presence in the cytoplasm allows it to interact with factor Xa and inhibit its activity, while its presence in the nucleus may influence gene expression and cellular metabolism. The subcellular localization of this compound is essential for its anticoagulant and anti-inflammatory effects.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Apixaban erfolgt in mehreren Schritten, beginnend mit dem preiswerten 4-Chloronitrobenzol und Piperidin. Ein Verfahren in acht Schritten wird typischerweise angewendet, das die Verwendung von Natriumchlorit zur Oxidation des Piperidinzyklus zum entsprechenden Lactam unter einer Kohlendioxidatmosphäre beinhaltet . Dieser Prozess führt zur Bildung von zwei sechsgliedrigen Lactamen, die für die endgültige Struktur von this compound unerlässlich sind .
Industrielle Produktionsverfahren: In industriellen Umgebungen wird die Synthese von this compound auf Effizienz und Skalierbarkeit optimiert. Der Prozess umfasst die Verwendung von Diisopropylethylamin und Methansulfonylchlorid in Dichlormethan bei niedrigen Temperaturen, gefolgt von der Zugabe von Natriumethylat . Die Reaktionsmischung wird dann einer Extraktion und Rekristallisation unterzogen, um hochreines this compound zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Apixaban unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidations-, Reduktions- und Substitutionsreaktionen.
Häufige Reagenzien und Bedingungen:
Substitution: Methansulfonylchlorid wird in Gegenwart von Diisopropylethylamin verwendet, um Sulfonylgruppen einzuführen.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind die intermediären Lactame und die endgültige this compound-Verbindung .
Vergleich Mit ähnlichen Verbindungen
Rivaroxaban: Another oral factor Xa inhibitor with similar bioavailability and selectivity.
Edoxaban: Also a direct factor Xa inhibitor used for similar indications.
Dabigatran: A direct thrombin inhibitor, which works by a different mechanism compared to apixaban.
Uniqueness of this compound: this compound is unique due to its predictable pharmacokinetic and pharmacodynamic properties, which allow for fixed dosages without the need for routine monitoring . It has a rapid onset and offset of action, low potential for food or drug interactions, and is effective in a wide range of patients, including those with moderate renal impairment .
Biologische Aktivität
Apixaban is a direct oral anticoagulant (DOAC) that selectively inhibits Factor Xa (FXa), a crucial enzyme in the coagulation cascade. Its biological activity is characterized by its ability to prevent thrombin generation and thrombus formation, making it effective in various clinical settings, including atrial fibrillation, venous thromboembolism, and in patients undergoing certain surgical procedures.
This compound functions as a competitive inhibitor of FXa. It binds to the active site of the enzyme, preventing the conversion of prothrombin to thrombin. This inhibition is dose-dependent and reversible, with a rapid onset of action observed in both in vitro and in vivo studies. The dissociation rate constant for this compound's inhibition of FXa is approximately at 25°C and at 37°C .
Inhibition Profiles
- Free FXa : IC50 of 1.3 nM.
- Thrombus-associated FXa : Effective inhibition demonstrated.
- Prothrombinase complex : Exhibits non-competitive inhibition, indicating that prothrombin binding is influenced by interactions at exosites of FXa .
Pharmacodynamics
This compound’s pharmacodynamic properties have been extensively studied. In vitro assays show that this compound significantly inhibits thrombin generation in human plasma:
- Tissue factor-initiated thrombin generation : IC50 values range from 37 nM to 100 nM depending on the assay conditions .
- Platelet aggregation : While this compound does not directly affect platelet aggregation, it indirectly reduces aggregation induced by thrombin due to its inhibition of thrombin generation .
Clinical Efficacy
Several clinical trials have assessed the efficacy of this compound across different patient populations:
- Atrial Fibrillation : The AVERROES trial demonstrated that this compound is superior to aspirin in preventing stroke and systemic embolism in patients with atrial fibrillation .
- Venous Thromboembolism Prevention : In cancer patients receiving chemotherapy, this compound was well tolerated with a low incidence of major bleeding (2.2%) while effectively preventing venous thromboembolism (VTE) .
- Comparative Studies : A study comparing this compound with warfarin indicated that while both drugs are effective, this compound had a higher adherence rate and fewer complications related to anticoagulation monitoring .
Case Study 1: Efficacy in Cancer Patients
In a randomized pilot study involving cancer patients undergoing chemotherapy, patients were assigned to receive varying doses of this compound (5 mg, 10 mg, or 20 mg) or placebo. The study found that this compound was well tolerated with minimal major bleeding incidents reported .
Case Study 2: Stroke Prevention
The ARCADIA trial investigated the effectiveness of this compound versus aspirin for secondary stroke prevention in patients with recent cryptogenic strokes. Preliminary results suggest that this compound may provide better outcomes compared to traditional antiplatelet therapy .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties:
- Bioavailability : Approximately 50% for doses up to 10 mg.
- Absorption : Rapidly absorbed with peak plasma concentrations occurring within 3 to 4 hours post-administration .
- Half-life : Approximately 12 hours, allowing for twice-daily dosing.
Comparative Efficacy Table
Study/Trial | Population | This compound Dosage | Major Outcomes |
---|---|---|---|
AVERROES | Atrial Fibrillation | 5 mg twice daily | Reduced stroke/systemic embolism |
Cancer Study | Chemotherapy Patients | 5 mg, 10 mg, 20 mg | Low major bleeding (2.2%) |
ARCADIA | Cryptogenic Stroke | TBD | Improved outcomes vs aspirin |
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O4/c1-34-19-11-9-18(10-12-19)30-23-20(22(27-30)24(26)32)13-15-29(25(23)33)17-7-5-16(6-8-17)28-14-3-2-4-21(28)31/h5-12H,2-4,13-15H2,1H3,(H2,26,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZCBYKSOIHPEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80436500 | |
Record name | Apixaban | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80436500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.11mg/mL, Aqueous solubility across the physiological pH range is approximately 0.04 mg/L | |
Record name | Apixaban | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06605 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Apixaban | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8223 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Apixaban selectively inhibits factor Xa in its free and bound forms, independant of antithrombin III. Apixaban also inhibits prothrominase. These effects prevent the formation of a thrombus. | |
Record name | Apixaban | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06605 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Color/Form |
White to pale-yellow powder | |
CAS No. |
503612-47-3 | |
Record name | Apixaban | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=503612-47-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Apixaban | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06605 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Apixaban | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80436500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | APIXABAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z9Y7UWC1J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Apixaban | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8223 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.